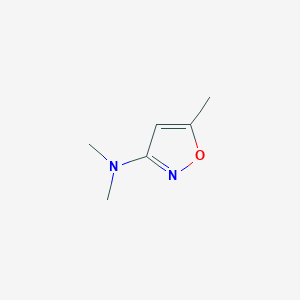

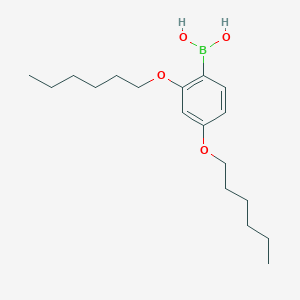

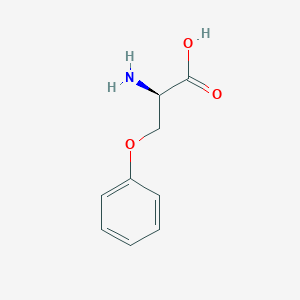

![molecular formula C8H10BNO3 B1408583 (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid CAS No. 1253911-87-3](/img/structure/B1408583.png)

(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid

Übersicht

Beschreibung

“(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid” is a chemical compound that has been mentioned in the context of biological evaluations . It has been associated with the synthesis of benzomorpholinone derivatives, which have been evaluated as BET bromodomain inhibitors for anti-hematologic malignancies activities .

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . Another study reported the regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper (I) catalyzed one-pot reaction .

Molecular Structure Analysis

The molecular structure of “(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid” and related compounds has been confirmed by interpretation of 1H NMR, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving “(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid” and related compounds have been studied. For example, a one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one was developed .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Development

(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid and its derivatives have been a subject of interest due to their applications in chemical synthesis. Innovative methods have been developed for synthesizing various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines, showing their significance in biology and medication (詹淑婷, 2012). Additionally, boron-containing derivatives of 2H-benzo[b][1,4]oxazine have been synthesized, indicating their potential as Hepatocyte Growth Factor (HGF)-mimetic agents (Das, Tang, & Sanyal, 2011).

Pharmaceutical Applications

The structural characteristics of (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid make it valuable in the pharmaceutical industry. For instance, derivatives of 3,4-dihydro-2H-benzo[1,4]oxazin have been studied for their dual activities as thromboxane A2 receptor antagonists and prostacyclin receptor agonists. This dual activity presents potential applications in anti-thrombotic and cardiovascular treatments (Ohno et al., 2006). Additionally, benzoxazinone analogs, including those derived from (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid, have shown antibacterial activity against various strains, suggesting their potential in developing new antimicrobial agents (Kadian, Maste, & Bhat, 2012).

Agricultural Applications

In the agricultural sector, certain derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid have been explored for their herbicidal activity. For instance, the inhibition of protoporphyrinogen oxidase by these derivatives has been identified, highlighting their potential in developing new herbicides with high efficacy and safety for crops (Huang et al., 2005).

Wirkmechanismus

Target of Action

The primary target of (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is the Bromodomain and Extra-Terminal motif (BET) family of proteins, particularly BRD4 . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic protein domains that specifically recognize acetylated lysine residues of histone .

Mode of Action

The compound interacts with its targets by inhibiting the BET bromodomains . These domains form deep hydrophobic pockets that recognize acetylated lysine residues . By inhibiting these domains, the compound can effectively block the recognition of acetylated lysine residues, thereby disrupting the function of the BET proteins .

Biochemical Pathways

The inhibition of BET proteins by (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid affects several biochemical pathways. Notably, it results in a significant transcriptional downregulation of c-Myc , a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .

Result of Action

The inhibition of BET proteins by (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid leads to significant anti-proliferative activities against various hematologic malignancies cell lines at low-micromolar concentrations . This includes MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQDDUNFURCWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

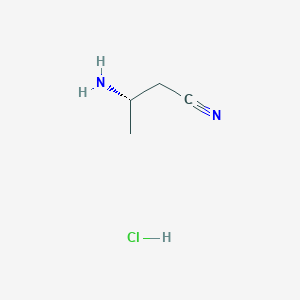

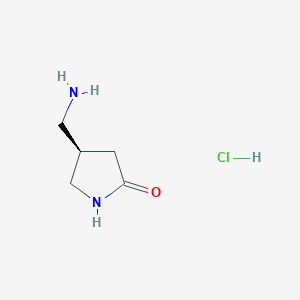

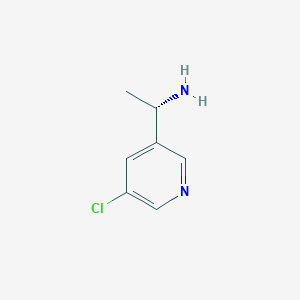

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)

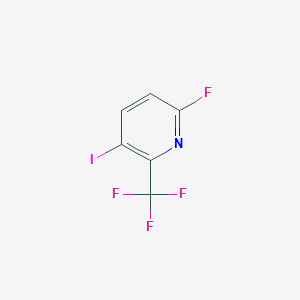

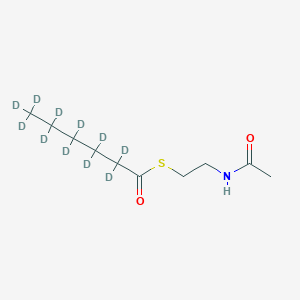

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)